molecular formula C17H13N3O B14414843 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole CAS No. 82075-99-8

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole

Cat. No.: B14414843
CAS No.: 82075-99-8
M. Wt: 275.30 g/mol
InChI Key: RZTHKMCDVXQHHN-UHFFFAOYSA-N
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Description

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole is a chemical compound that belongs to the class of heterocyclic compounds. It features an indole core structure fused with an oxadiazole ring, making it a compound of interest in various fields of scientific research. The indole nucleus is known for its presence in many bioactive molecules, while the oxadiazole ring is recognized for its diverse biological activities .

Preparation Methods

The synthesis of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole typically involves the reaction of an appropriate indole derivative with a 1,2,4-oxadiazole precursor. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined indole and oxadiazole structures, which confer a distinct set of chemical and biological properties.

Properties

CAS No.

82075-99-8

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

5-(1H-indol-3-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H13N3O/c1-11-5-4-6-12(9-11)16-19-17(21-20-16)14-10-18-15-8-3-2-7-13(14)15/h2-10,18H,1H3

InChI Key

RZTHKMCDVXQHHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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